molecular formula C10H14ClNO2 B13304646 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride CAS No. 126572-99-4

1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride

Katalognummer: B13304646
CAS-Nummer: 126572-99-4
Molekulargewicht: 215.67 g/mol
InChI-Schlüssel: NMYDNMFNFKYVCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes an aminoethoxy group attached to a phenyl ring, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

The synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride typically involves the reaction of 3-(2-aminoethoxy)benzaldehyde with an appropriate ketone under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group allows the compound to form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:

  • 1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride
  • 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride

These compounds share similar structural features but differ in the position of the aminoethoxy group or other substituents, which can lead to differences in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific structure, which imparts distinct properties and applications.

Eigenschaften

CAS-Nummer

126572-99-4

Molekularformel

C10H14ClNO2

Molekulargewicht

215.67 g/mol

IUPAC-Name

1-[3-(2-aminoethoxy)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-8(12)9-3-2-4-10(7-9)13-6-5-11;/h2-4,7H,5-6,11H2,1H3;1H

InChI-Schlüssel

NMYDNMFNFKYVCU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)OCCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.